Cas no 943-03-3 (6-methoxy-1,3-benzothiazole-2-carbonitrile)

6-methoxy-1,3-benzothiazole-2-carbonitrile structure
943-03-3 structure
商品名:6-methoxy-1,3-benzothiazole-2-carbonitrile
CAS番号:943-03-3
MF:C9H6N2OS
メガワット:190.221740245819
MDL:MFCD00010537
CID:40373
PubChem ID:342109

6-methoxy-1,3-benzothiazole-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 6-Methoxy-2-benzothiazolecarbonitrile
    • 6-Methoxybenzothiazole-2-carbonitrile
    • 2-Cyano-6-methoxybenzothiazole
    • 6-methoxy-2-cyano-benzothiazole
    • 6-methoxybenzo[d]thiazole-2-carbonitrile
    • 2-cyano-6-methoxy benzothiozale
    • 2-cyano-6-methoxybenzothiazol
    • 2-CYANO-6-METHOXYBENZOTIAZOLE
    • 6-METHOXY-2-BENZOTHIAZOLE-CARBONITRILE
    • 6-Methoxy-2-cyanobenzothiazole
    • 6-methoxybenzothiazol-2-carbonitrile
    • 6-Methoxy-1,3-benzothiazole-2-carbonitrile
    • 6-methoxy-benzothiazole-2-carbonitrile
    • 2-Benzothiazolecarbonitrile, 6-methoxy-
    • DEWDWBYQOFXKIH-UHFFFAOYSA-N
    • NSC377382
    • PubChem9766
    • KSC486M5P
    • 2-cyano-6-methoxybenzthiazole
    • BEN042
    • 6-Methoxy-2-benzothiazolecarbonitrile (ACI)
    • NSC 377382
    • 2-Cyano-6-methoxybenzothiazole, 99%
    • FS-1338
    • AC-7701
    • 943-03-3
    • DB-012659
    • SCHEMBL906609
    • AKOS000814239
    • EN300-235644
    • CS-M0620
    • GEO-00839
    • W-200532
    • 6-Methoxy-1,3-benzothiazole-2-carbonitrile #
    • MFCD00010537
    • NSC-377382
    • SY036854
    • 2-cyano-6-methyoxy-benzothiazole
    • 2-cyano-6-methoxy-benzothiazole
    • F2167-0001
    • InChI=1/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H
    • DTXSID00321545
    • 6-methoxy-1,3-benzothiazole-2-carbonitrile
    • MDL: MFCD00010537
    • インチ: 1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3
    • InChIKey: DEWDWBYQOFXKIH-UHFFFAOYSA-N
    • ほほえんだ: N#CC1SC2C(=CC=C(C=2)OC)N=1

計算された属性

  • せいみつぶんしりょう: 190.02000
  • どういたいしつりょう: 190.02008399g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 74.2
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.2938 (rough estimate)
  • ゆうかいてん: 128.0 to 132.0 deg-C
  • ふってん: 334.9°C at 760 mmHg
  • 屈折率: 1.6800 (estimate)
  • ようかいど: chloroform: soluble5%, clear, colorless to faintly yellow
  • PSA: 74.15000
  • LogP: 2.17658
  • ようかいせい: 未確定

6-methoxy-1,3-benzothiazole-2-carbonitrile セキュリティ情報

6-methoxy-1,3-benzothiazole-2-carbonitrile 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-methoxy-1,3-benzothiazole-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047098-100mg
6-Methoxybenzo[d]thiazole-2-carbonitrile
943-03-3 98%
100mg
¥45 2023-02-17
TRC
C981840-25g
2-Cyano-6-methoxybenzothiazole
943-03-3
25g
$523.00 2023-05-18
Chemenu
CM160698-10g
6-Methoxybenzo[d]thiazole-2-carbonitrile
943-03-3 95%+
10g
$249 2023-01-07
Enamine
EN300-235644-0.1g
6-methoxy-1,3-benzothiazole-2-carbonitrile
943-03-3 95%
0.1g
$28.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047098-5g
6-Methoxybenzo[d]thiazole-2-carbonitrile
943-03-3 98%
5g
¥592.00 2024-04-24
BAI LING WEI Technology Co., Ltd.
224045-1G
2-Cyano-6-methoxybenzothiazole, 99%
943-03-3 99%
1G
¥ 671 2022-04-26
Ambeed
A362687-5g
6-Methoxybenzo[d]thiazole-2-carbonitrile
943-03-3 96%
5g
$64.0 2025-02-24
eNovation Chemicals LLC
D573997-25g
6-methoxy-2-Benzothiazolecarbonitrile
943-03-3 97%
25g
$600 2023-09-03
Apollo Scientific
OR302169-1g
6-Methoxy-1,3-benzothiazole-2-carbonitrile
943-03-3 98+%
1g
£17.00 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C119076-5g
6-methoxy-1,3-benzothiazole-2-carbonitrile
943-03-3 97%
5g
¥564.90 2023-09-03

6-methoxy-1,3-benzothiazole-2-carbonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide ,  Cuprous iodide Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  2 h, 120 °C
リファレンス
Rapid and scalable assembly of firefly luciferase substrates
McCutcheon, David C.; Porterfield, William B.; Prescher, Jennifer A., Organic & Biomolecular Chemistry, 2015, 13(7), 2117-2121

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  3 h, reflux; reflux → rt
1.2 Reagents: Water ;  cooled
リファレンス
Total synthesis of firefly luciferin
Zhu, Shu-ying; Wu, Qi; Lin, Cheng-gang; Chen, Shu-yan; Shi, Hai-jian, Hecheng Huaxue, 2010, 18(5), 633-635

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfolane
リファレンス
Bioluminescence, photophysical, computational and molecular docking studies of fully conformationally restricted enamine infraluciferin
Chang, Chia-Hao; Gomez, Sandra; Fontaine, Danielle M.; Fikas, Panagiotis; Branchini, Bruce R.; et al, Organic & Biomolecular Chemistry, 2023, 21(14), 2941-2949

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium cyanide Catalysts: Dibenzo-18-crown-6 ,  Borate(1-), tetrafluoro-, copper(2+) (2:1), hexahydrate Solvents: Acetonitrile ;  2 min, rt
1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ;  30 min, rt
1.3 Solvents: Acetonitrile ;  1 h, rt
リファレンス
Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors
Shahmoradi, Ghasem; Amani, Saeid, Polycyclic Aromatic Compounds, 2020, 40(3), 660-669

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide ,  Cuprous iodide Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  3 h, 120 °C
リファレンス
Expedient Synthesis of Electronically Modified Luciferins for Bioluminescence Imaging
McCutcheon, David C.; Paley, Miranda A.; Steinhardt, Rachel C.; Prescher, Jennifer A., Journal of the American Chemical Society, 2012, 134(18), 7604-7607

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
The structure and synthesis of firefly luciferin
White, Emil H.; McCapra, Frank; Field, George F., Journal of the American Chemical Society, 1963, 85, 337-43

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Ethanol ,  Sodium Solvents: Ethanol ;  10 min, rt
1.2 Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 85 - 90 °C; 5 h, 108 - 110 °C; 108 °C → 80 °C
1.3 Reagents: Water ;  0 °C
リファレンス
Cyanation method for preparing 2-cyano-6-methoxybenzothiazole from 2-chloro-6-methoxybenzothiazole and acetone cyanohydrin in the presence of an alkali metal alcoholate
, Russian Federation, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ;  8 h, rt → 80 °C; overnight, 80 °C → rt
リファレンス
Photoactivated antiviral and antitumor compositions
, United States, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide Solvents: Acetonitrile ;  30 min
1.2 Reagents: Tetradecyltrimethylammonium bromide ;  30 min, rt; 16 h, reflux
リファレンス
Synthesis, characterization and computational studies of 2-cyano-6-methoxybenzothiazole as a firefly-luciferin precursor
Shahmoradi, Ghasem; Amani, Saeid, Heterocyclic Communications, 2018, 24(5), 255-258

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Imidazole ,  Phosphorus oxychloride Solvents: Dichloromethane ,  Pyridine ;  -10 °C; -10 °C → rt; 12 h, rt
リファレンス
Synthesis of 2-substituted-6-hydroxy and 6-methoxybenzothiazoles from 1,4-benzoquinone
Meroni, Giuseppe; Rajabi, Mehdi; Ciana, Paolo; Maggi, Adriana; Santaniello, Enzo, ARKIVOC (Gainesville, 2010, (6), 53-60

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  4 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, 100 °C
リファレンス
The Synthesis of Tetrazoles in Nanometer Aqueous Micelles at Room Temperature
Xie, Aming; Cao, Meiping; Liu, Yangyang; Feng, Liandong; Hu, Xinyu; et al, European Journal of Organic Chemistry, 2014, 2014(2), 436-441

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: 1,4-Dioxane ;  11 h, 140 °C; 140 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ,  Sodium carbonate Solvents: Water ;  rt
リファレンス
Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite
Jiang, Chenhui; Chen, Yuqin; Gao, Pan ; Zhang, Shuwei; Jia, Xiaodong ; et al, Organic Letters, 2022, 24(34), 6341-6345

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium iodide ,  Oxygen Catalysts: Palladium chloride ,  Cuprous iodide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  4 h, 120 °C
リファレンス
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides
Broudic, Nathan ; Pacheco-Benichou, Alexandra; Fruit, Corinne ; Besson, Thierry, Molecules, 2022, 27(23),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium cyanide Solvents: Dimethyl sulfoxide
リファレンス
PEG-Assisted synthesis of 2-cyano-6-methoxybenzothiazole, a key intermediate in the synthesis of firefly luciferin
Suzuki, Nobutaka; Nomoto, Tateo; Toya, Yoshiaki; Yoda, Binkoh; Saeki, Akio, Chemistry Express, 1992, 7(9), 717-20

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  reflux
リファレンス
Process for preparation of 2-cyano-6-methoxy-benzothiazole
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide
リファレンス
Synthetic reactions in PEG: PEG-assisted synthesis of 2-cyano-6-methoxy-benzothiazole, a key intermediate for the synthesis of firefly luciferin
Suzuki, Nobutaka; Nomoto, Tateo; Toya, Yoshiaki; Kanamori, Norio; Yoda, Binkoh; et al, Bioscience, 1993, 57(9), 1561-2

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Lead tetraacetate Solvents: Xylene ;  8 - 10 h, 150 °C
リファレンス
Facile Conversion of Aryl Amines Having No α-Methylene to Aryl Nitriles
Moirangthem, Shyamkanhai S.; Ahanthem, Dini; Khongbantabam, Sanatombi D.; Laitonjam, Warjeet S., ACS Omega, 2022, 7(35), 31348-31351

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  5 °C; < 10 °C; 2 h, < 10 °C → rt
リファレンス
A new application of the "mild thiolation" concept for an efficient three-step synthesis of 2-cyanobenzothiazoles: a new approach to Firefly-luciferin precursors
Wuerfel, Hendryk; Weiss, Dieter; Beckert, Rainer; Guether, Angelika, Journal of Sulfur Chemistry, 2012, 33(1), 9-16

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  1 h, rt; rt → 5 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  30 min, 5 °C; 30 min, 5 °C → rt; 4 h, 40 °C
リファレンス
Preparation of luciferin derivatives for use in bioluminescence imaging
, World Intellectual Property Organization, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Graphite ;  5 min, 150 °C
1.2 Solvents: Dichloromethane
リファレンス
Eco-Friendly Microwave-Assisted Scaleable Synthesis of 2-Cyanobenzothiazoles via N-Arylimino-1,2,3-dithiazoles
Frere, Stephane; Thiery, Valerie; Besson, Thierry, Synthetic Communications, 2003, 33(21), 3795-3804

6-methoxy-1,3-benzothiazole-2-carbonitrile Raw materials

6-methoxy-1,3-benzothiazole-2-carbonitrile Preparation Products

6-methoxy-1,3-benzothiazole-2-carbonitrile 関連文献

6-methoxy-1,3-benzothiazole-2-carbonitrileに関する追加情報

6-Methoxy-1,3-Benzothiazole-2-Carbonitrile: A Comprehensive Overview

6-Methoxy-1,3-benzothiazole-2-carbonitrile (CAS No. 943-03-3) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various fields of research. This compound belongs to the class of benzothiazoles, which are widely studied for their diverse applications in materials science, pharmacology, and electronics. The presence of the methoxy group at the 6-position and the cyano group at the 2-position of the benzothiazole ring imparts distinctive electronic and structural properties to this molecule.

The benzothiazole core of this compound is a fused bicyclic system consisting of a benzene ring and a thiazole ring. The thiazole moiety, containing sulfur and nitrogen atoms, contributes to the compound's ability to act as a heterocyclic scaffold in various chemical reactions. The methoxy group (-OCH₃) at the 6-position introduces electron-donating effects, which can influence the reactivity and stability of the molecule. Meanwhile, the cyano group (-CN) at the 2-position is an electron-withdrawing group that enhances the compound's ability to participate in conjugation and stabilizes certain reactive intermediates.

Recent studies have highlighted the potential of 6-methoxy-1,3-benzothiazole-2-carbonitrile as a precursor for synthesizing advanced materials such as organic semiconductors and metal-organic frameworks (MOFs). For instance, researchers have explored its role in constructing two-dimensional covalent organic frameworks (COFs) with tailored electronic properties. These frameworks have shown promise in applications ranging from gas sensing to energy storage due to their high surface area and tunable pore structures.

In the field of pharmacology, 6-methoxy-1,3-benzothiazole-2-carbonitrile has been investigated for its potential as a lead compound in drug discovery. Its ability to interact with biological targets such as enzymes and receptors has been studied using computational modeling and in vitro assays. Recent findings suggest that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for further optimization in anticancer drug development.

The synthesis of 6-methoxy-1,3-benzothiazole-2-carbonitrile typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cyclization processes. Researchers have optimized these reactions to achieve higher yields and better purity levels. For example, a recent study reported a one-pot synthesis route that utilizes microwave-assisted conditions to accelerate the formation of the benzothiazole ring system.

From an environmental perspective, understanding the fate and toxicity of 6-methoxy-1,3-benzothiazole-2-carbonitrile is crucial for its safe handling and application. Preliminary studies indicate that this compound exhibits low acute toxicity in aquatic systems; however, long-term ecological impacts require further investigation. Regulatory agencies are increasingly emphasizing the need for comprehensive environmental risk assessments for chemicals like this one.

Looking ahead, 6-methoxy-1,3-benzothiazole-2-carbonitrile is expected to play an increasingly important role in both academic research and industrial applications. Its unique combination of structural features makes it an ideal candidate for exploring novel chemical transformations and functional materials. As research continues to uncover its potential, this compound will undoubtedly contribute to advancements across multiple disciplines.

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